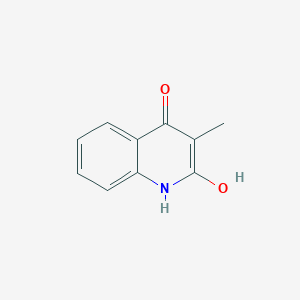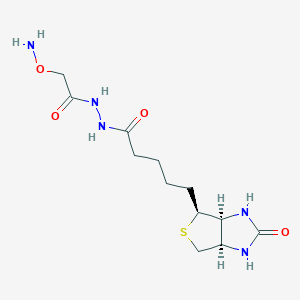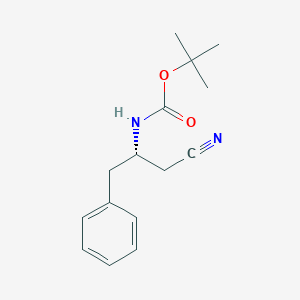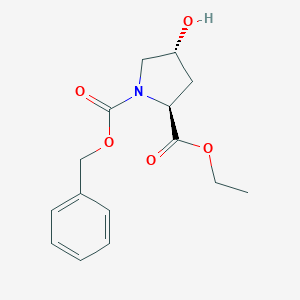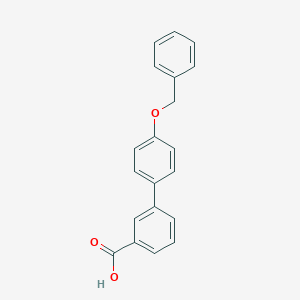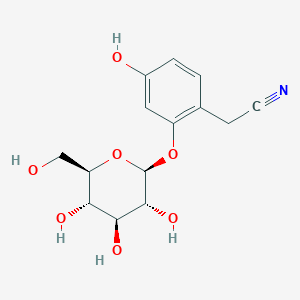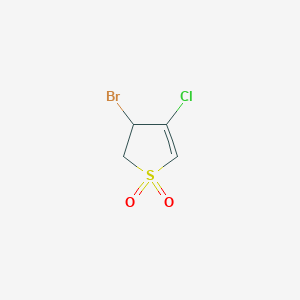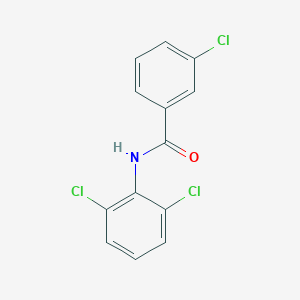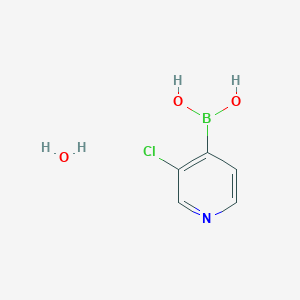
3-Chloro-4-pyridineboronic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-pyridineboronic acid hydrate (3CPBAH) is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a boron-containing compound that is used as a building block in organic synthesis, and it acts as a catalyst in many reactions. 3CPBAH is a useful tool for researchers due to its versatile properties, and it is often used in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
3-Chloro-4-pyridineboronic acid hydrate serves as a crucial building block in the synthesis of metal complexes, demonstrating its utility in forming hydrogen-bonded networks. Campos-Gaxiola et al. (2010) explored its combination with perchloroplatinate(II) and -(IV) salts, resulting in metal complexes characterized by single-crystal X-ray diffraction analysis. These complexes showcased significant hydrogen bonding interactions forming 1D, 2D, and 3D networks, underlined by synthons such as X-H···Cl2Pt− and B(OH)2···Cl2Pt− (Campos-Gaxiola et al., 2010). Similarly, the synthesis of supramolecular networks through the interaction of 3- and 4-pyridineboronic acids with polycarboxylic acids was detailed by Campos-Gaxiola et al. (2017), revealing intricate hydrogen bonding and π–π stacking interactions (Campos-Gaxiola et al., 2017).
Thermal and Photoinduced Properties
The thermal stability and photoinduced deboronations of pyridine- and benzeneboronate anions, including 3- and 4-pyridineboronic acids, were studied to understand their behavior under different conditions. Fischer and Havinga (2010) examined these aspects, noting the thermal stability of these compounds and their decomposition upon specific treatments, thereby shedding light on their reactivity and potential applications in photochemical processes (Fischer & Havinga, 2010).
Supramolecular Architecture and Molecular Complexes
Research on chlorometallate-pyridinium boronic acid salts by Yahsi et al. (2015) contributed to crystal engineering, presenting a variety of salts that form one-, two-, and three-dimensional hydrogen bond networks. This study underscored the role of 3- and 4-pyridineboronic acid in facilitating diverse structural forms and enhancing the understanding of supramolecular chemistry (Yahsi et al., 2015).
Experimental and Theoretical Studies
Kurt et al. (2008) conducted an experimental and theoretical study on the molecular structure and vibrational spectra of 3- and 4-pyridineboronic acids, utilizing density functional theory calculations. This research provided valuable insights into the structural and spectroscopic characteristics of these compounds, contributing to the broader knowledge of their chemical properties (Kurt et al., 2008).
Propriétés
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQBKPHRQRPPDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592069 |
Source


|
| Record name | (3-Chloropyridin-4-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-pyridineboronic acid hydrate | |
CAS RN |
1256355-22-2 |
Source


|
| Record name | Boronic acid, B-(3-chloro-4-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropyridin-4-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

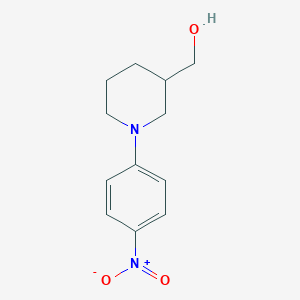
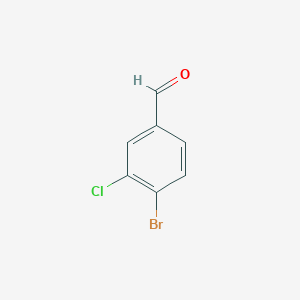
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
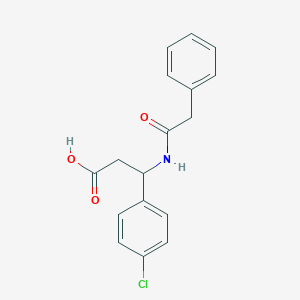
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
